molecular formula C11H15ClFNO2S B3335695 1-[(5-Fluorothiophen-2-YL)methyl]piperidine-4-carboxylic acid hydrochloride CAS No. 1349715-59-8

1-[(5-Fluorothiophen-2-YL)methyl]piperidine-4-carboxylic acid hydrochloride

Cat. No.: B3335695
CAS No.: 1349715-59-8
M. Wt: 279.76
InChI Key: BPPIVGPGCIXLOH-UHFFFAOYSA-N
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Description

1-[(5-Fluorothiophen-2-YL)methyl]piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14FNO2S·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a fluorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Fluorothiophen-2-YL)methyl]piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Fluorothiophene Group: The fluorothiophene moiety can be introduced via a nucleophilic substitution reaction, where a fluorinated thiophene derivative reacts with a suitable piperidine precursor.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Fluorothiophen-2-YL)methyl]piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[(5-Fluorothiophen-2-YL)methyl]piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It can be used as a probe or ligand in studies involving receptor binding and signal transduction pathways.

Mechanism of Action

The mechanism of action of 1-[(5-Fluorothiophen-2-YL)methyl]piperidine-4-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorothiophene moiety can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Chlorothiophen-2-YL)methyl]piperidine-4-carboxylic acid hydrochloride
  • 1-[(5-Bromothiophen-2-YL)methyl]piperidine-4-carboxylic acid hydrochloride
  • 1-[(5-Methylthiophen-2-YL)methyl]piperidine-4-carboxylic acid hydrochloride

Uniqueness

1-[(5-Fluorothiophen-2-YL)methyl]piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom in the thiophene ring. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound particularly valuable in drug design and development.

Properties

IUPAC Name

1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S.ClH/c12-10-2-1-9(16-10)7-13-5-3-8(4-6-13)11(14)15;/h1-2,8H,3-7H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPIVGPGCIXLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(S2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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